![molecular formula C9H11NO3 B13650013 [3-(Aminomethyl)phenoxy]acetic acid CAS No. 115464-36-3](/img/structure/B13650013.png)
[3-(Aminomethyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(aminomethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an aminomethyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]acetic acid typically involves the reaction of 3-(aminomethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-[3-(aminomethyl)phenoxy]acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
2-[3-(aminomethyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imine or nitrile derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol .
科学的研究の応用
2-[3-(aminomethyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
作用機序
The mechanism of action of 2-[3-(aminomethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenoxyacetic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-[2-(aminomethyl)phenoxy]acetic acid: Similar structure but with the aminomethyl group at the 2-position.
3-(2-aminoethoxy)propanoic acid: Contains an aminoethoxy group instead of an aminomethyl group
Uniqueness
2-[3-(aminomethyl)phenoxy]acetic acid is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical reactivity compared to similar compounds .
特性
CAS番号 |
115464-36-3 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
2-[3-(aminomethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChIキー |
IGWUVOUCIOITSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
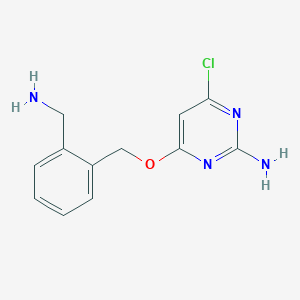

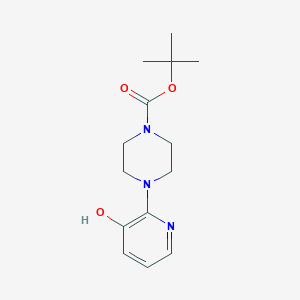
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

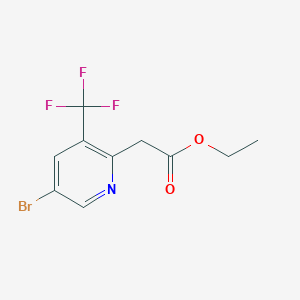
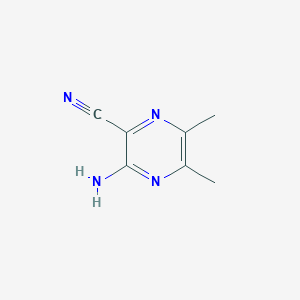
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
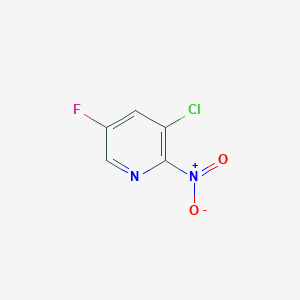


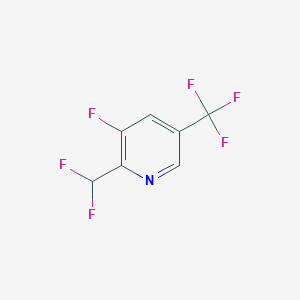
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
